molecular formula C18H16N4O2 B2645802 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860784-83-4

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B2645802
CAS No.: 860784-83-4
M. Wt: 320.352
InChI Key: UHFDYQNAIXPUAZ-UHFFFAOYSA-N
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Description

2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a complex organic compound featuring a triazole ring, a benzyloxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Attachment of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted aromatic and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its triazole ring is known for its bioactivity, which can be exploited in designing pharmaceuticals.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases. Its structural features allow it to bind to specific proteins and enzymes, inhibiting their activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, inhibiting their function. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(Methoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
  • 2-{4-[4-(Ethoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Uniqueness

Compared to similar compounds, 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group provides additional sites for chemical modification and can enhance the compound’s ability to interact with biological targets.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-14-20-21(12-11-19)18(23)22(14)16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFDYQNAIXPUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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